

# Spectroscopic Characterization of Dimethyl Tetrahydropyran-4,4-dicarboxylate: A Technical Guide

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## Compound of Interest

Compound Name: *Dimethyl Tetrahydropyran-4,4-dicarboxylate*

Cat. No.: *B123302*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Dimethyl tetrahydropyran-4,4-dicarboxylate**. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of data for a closely related analog, Diethyl tetrahydropyran-4,4-dicarboxylate, and predicted data based on the molecular structure of the target compound. This information is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Dimethyl tetrahydropyran-4,4-dicarboxylate**.

### Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

<sup>1</sup> H NMR (Predicted)		<sup>13</sup> C NMR (Predicted)	
Chemical Shift (ppm)	Description	Chemical Shift (ppm)	Description
~3.75	s, 6H (-OCH <sub>3</sub> )	~171	C=O (ester)
~3.70	t, 4H (-CH <sub>2</sub> -O-)	~63	-CH <sub>2</sub> -O-
~2.10	t, 4H (-CH <sub>2</sub> -C-)	~52	-OCH <sub>3</sub>
~45	C(CH <sub>2</sub> ) <sub>2</sub>		
~34	-CH <sub>2</sub> -C-		

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

## Table 2: Infrared (IR) Spectroscopy Data

The following data is for Diethyl tetrahydropyran-4,4-dicarboxylate and is expected to be very similar for the dimethyl analog, with minor shifts.

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode
~2980	Strong	C-H stretch (aliphatic)
~1735	Strong	C=O stretch (ester)
~1250	Strong	C-O stretch (ester)
~1100	Strong	C-O-C stretch (ether)

## Table 3: Mass Spectrometry (MS) Data (Predicted)

m/z	Relative Intensity (%)	Proposed Fragment
202	Moderate	$[M]^+$ (Molecular Ion)
171	High	$[M - OCH_3]^+$
143	High	$[M - COOCH_3]^+$
111	Moderate	$[M - COOCH_3 - CH_3OH]^+$
81	Moderate	$[C_5H_5O]^+$
55	High	$[C_4H_7]^+$

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These are generalized protocols and may require optimization based on the specific instrumentation used.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **Dimethyl tetrahydropyran-4,4-dicarboxylate** in 0.6-0.8 mL of a suitable deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
- Data Acquisition:
  - Transfer the solution to a 5 mm NMR tube.
  - Acquire  $^1H$  NMR and  $^{13}C$  NMR spectra on a 400 MHz or higher field NMR spectrometer.
  - For  $^{13}C$  NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

- **Data Processing:** Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

## Infrared (IR) Spectroscopy

**Objective:** To identify the functional groups present in the molecule.

**Methodology:**

- **Sample Preparation (Thin Film Method):**
  - Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane or acetone).
  - Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
  - Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
- **Data Acquisition:**
  - Place the salt plate in the sample holder of an FT-IR spectrometer.
  - Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
  - A background spectrum of the clean, empty salt plate should be recorded and subtracted from the sample spectrum.
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

## Mass Spectrometry (MS)

**Objective:** To determine the molecular weight and fragmentation pattern of the molecule.

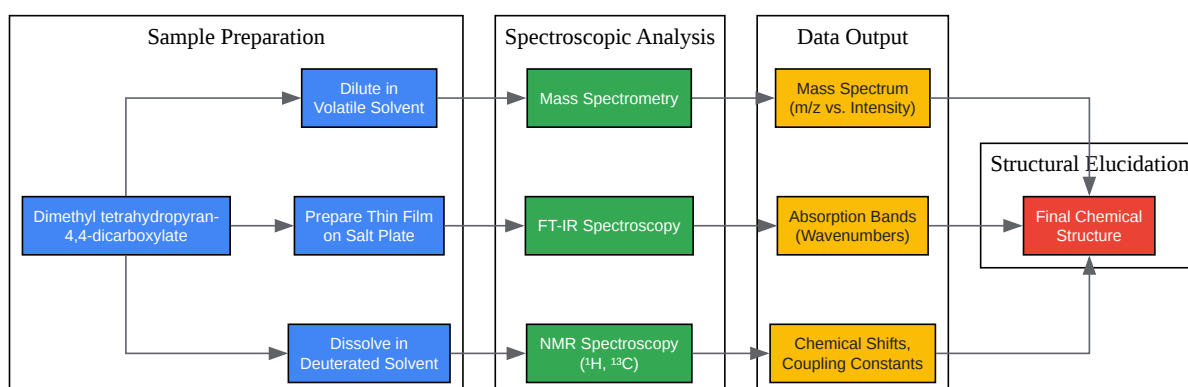
**Methodology:**

- **Sample Introduction:** Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

- Ionization:
  - ESI: The sample is sprayed through a charged capillary, creating charged droplets from which ions are desorbed. This is a soft ionization technique that often preserves the molecular ion.
  - EI: The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

## Visualizations

### Experimental Workflow for Spectroscopic Analysis



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Caption: Workflow for the spectroscopic analysis of **Dimethyl tetrahydropyran-4,4-dicarboxylate**.

- To cite this document: BenchChem. [Spectroscopic Characterization of Dimethyl Tetrahydropyran-4,4-dicarboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b123302#spectroscopic-data-nmr-ir-ms-of-dimethyl-tetrahydropyran-4-4-dicarboxylate>]

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